3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline
Overview
Description
“3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline” is a chemical compound with the molecular formula C19H24ClNO and a molecular weight of 317.86 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)OCCC(C)C
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (317.86) and molecular formula (C19H24ClNO) . Unfortunately, the search results do not provide additional information about its physical and chemical properties.Scientific Research Applications
Microsomal Metabolism
Research on the metabolism of 2-halogenated 4-methylanilines by rat liver microsomes identified metabolites from side-chain C-hydroxylation and N-hydroxylation. The study suggests that aromatic ring hydroxylation is not a significant pathway, highlighting the metabolic pathways relevant to similar compounds (Boeren et al., 1992).
Synthesis Techniques
A study on the conversion of benzylic azides to N-methylanilines in the presence of a Bronsted or Lewis acid provides insight into efficient synthesis methods that may be applicable to similar chemical structures (López & Nitzan, 1999).
Molecular Structure Investigation
Fourier transform infrared and FT-Raman spectral analysis, along with ab initio calculations, have been used to study the molecular structure of chloro- and methylanilines. This approach provides a detailed understanding of the vibrational frequencies, molecular interactions, and effects of substitutions on the benzene structure, which could be relevant to the study of "3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline" (Arjunan & Mohan, 2008).
properties
IUPAC Name |
3-chloro-2-methyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-14(2)11-12-22-17-9-7-16(8-10-17)13-21-19-6-4-5-18(20)15(19)3/h4-10,14,21H,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWGSBZDVGXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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